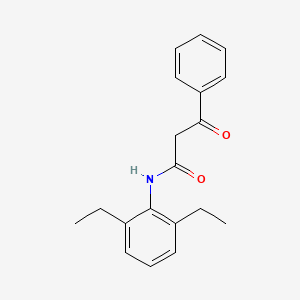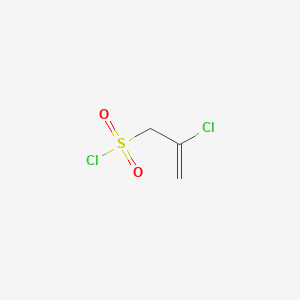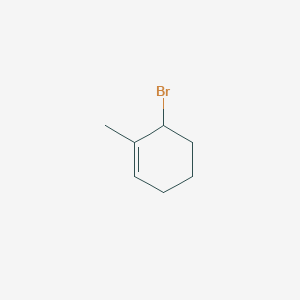
Silane, (4-iodo-1-butynyl)trimethyl-
Übersicht
Beschreibung
Silane, (4-iodo-1-butynyl)trimethyl- is an organosilicon compound with the molecular formula C7H13ISi It is characterized by the presence of an iodine atom attached to a butynyl group, which is further bonded to a trimethylsilane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Silane, (4-iodo-1-butynyl)trimethyl- can be synthesized through several methods. One common approach involves the reaction of trimethylsilylacetylene with iodine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired product with high purity.
Industrial Production Methods
In an industrial setting, the production of Silane, (4-iodo-1-butynyl)trimethyl- may involve large-scale reactions using similar synthetic routes. The process may be optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Silane, (4-iodo-1-butynyl)trimethyl- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of a wide range of derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the compound can yield alkenes or alkanes, depending on the reaction conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and organolithium compounds. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Hydrogenation using palladium on carbon or lithium aluminum hydride are common methods.
Major Products Formed
Substitution Reactions: Products include azido, cyano, and organometallic derivatives.
Oxidation Reactions: Products include alcohols, ketones, and carboxylic acids.
Reduction Reactions: Products include alkenes and alkanes.
Wissenschaftliche Forschungsanwendungen
Silane, (4-iodo-1-butynyl)trimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is employed in the synthesis of bioactive molecules and as a precursor in the development of pharmaceuticals.
Medicine: It is investigated for its potential use in drug delivery systems and as a component in diagnostic agents.
Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its ability to impart unique properties such as hydrophobicity and thermal stability.
Wirkmechanismus
The mechanism by which Silane, (4-iodo-1-butynyl)trimethyl- exerts its effects is primarily through its reactivity with various nucleophiles and electrophiles. The iodine atom serves as a leaving group, facilitating substitution reactions. The trimethylsilane moiety stabilizes the intermediate species formed during these reactions, allowing for the formation of diverse products. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Silane, (4-bromo-1-butynyl)trimethyl-
- Silane, (4-chloro-1-butynyl)trimethyl-
- Silane, (4-fluoro-1-butynyl)trimethyl-
Uniqueness
Silane, (4-iodo-1-butynyl)trimethyl- is unique due to the presence of the iodine atom, which is a better leaving group compared to bromine, chlorine, or fluorine. This property enhances its reactivity in substitution reactions, making it a valuable intermediate in organic synthesis. Additionally, the compound’s ability to undergo a wide range of chemical transformations makes it versatile for various applications in research and industry.
Eigenschaften
IUPAC Name |
4-iodobut-1-ynyl(trimethyl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ISi/c1-9(2,3)7-5-4-6-8/h4,6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFUSGDYBARURKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CCCI | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ISi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20439676 | |
| Record name | Silane, (4-iodo-1-butynyl)trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20439676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41423-29-4 | |
| Record name | Silane, (4-iodo-1-butynyl)trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20439676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![5-[(2-Fluorophenyl)sulfamoyl]-2,3-dimethoxybenzoic acid](/img/structure/B3383327.png)


![2-[2-(Methoxymethyl)phenyl]acetic acid](/img/structure/B3383353.png)


![8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride](/img/structure/B3383364.png)

